5-chloro-N-(3,5-difluorophenyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(3,5-difluorophenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a chloro group at the 5-position, a difluorophenyl group at the N-position, and a sulfonamide group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3,5-difluorophenyl)thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 3,5-difluoroaniline in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3,5-difluorophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position of the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), bases (triethylamine), solvents (dichloromethane, ethanol).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted thiophene derivatives with various functional groups.
Oxidation Reactions: Thiophene sulfoxides or sulfones.
Reduction Reactions: Thiophene amines.
Scientific Research Applications
5-chloro-N-(3,5-difluorophenyl)thiophene-2-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: Thiophene derivatives, including this compound, are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is used as a tool to study the mechanisms of action of sulfonamide-based drugs and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3,5-difluorophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, sulfonamide-based compounds are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase. These enzymes play crucial roles in various biological processes, and their inhibition can lead to antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(3,5-difluorophenyl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
5-chloro-N-(3,5-difluorophenyl)thiophene-2-thiol: Similar structure but with a thiol group instead of a sulfonamide group.
5-chloro-N-(3,5-difluorophenyl)thiophene-2-amine: Similar structure but with an amine group instead of a sulfonamide group.
Uniqueness
5-chloro-N-(3,5-difluorophenyl)thiophene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group enhances the compound’s ability to interact with specific biological targets, making it a valuable scaffold for drug development and other scientific research applications .
Properties
IUPAC Name |
5-chloro-N-(3,5-difluorophenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO2S2/c11-9-1-2-10(17-9)18(15,16)14-8-4-6(12)3-7(13)5-8/h1-5,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFZXWGMBBVLBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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